molecular formula C9H12O2 B14488301 5-Hydroxy-1,2,3,5,6,7-hexahydro-4H-inden-4-one CAS No. 65743-03-5

5-Hydroxy-1,2,3,5,6,7-hexahydro-4H-inden-4-one

Cat. No.: B14488301
CAS No.: 65743-03-5
M. Wt: 152.19 g/mol
InChI Key: CSTLTHASVMURLD-UHFFFAOYSA-N
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Description

5-Hydroxy-1,2,3,5,6,7-hexahydro-4H-inden-4-one is a chemical compound with the molecular formula C9H12O2. It is a derivative of indanone, characterized by the presence of a hydroxyl group at the 5th position and a ketone group at the 4th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-1,2,3,5,6,7-hexahydro-4H-inden-4-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the cyclization of 1,3-cyclohexanedione with suitable aldehydes or ketones can yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the cyclization process .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-1,2,3,5,6,7-hexahydro-4H-inden-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Hydroxy-1,2,3,5,6,7-hexahydro-4H-inden-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Hydroxy-1,2,3,5,6,7-hexahydro-4H-inden-4-one involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups play a crucial role in its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hydroxy-1,2,3,5,6,7-hexahydro-4H-inden-4-one is unique due to its specific hydroxyl and ketone functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a valuable compound in synthetic chemistry and various research applications .

Properties

CAS No.

65743-03-5

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

5-hydroxy-1,2,3,5,6,7-hexahydroinden-4-one

InChI

InChI=1S/C9H12O2/c10-8-5-4-6-2-1-3-7(6)9(8)11/h8,10H,1-5H2

InChI Key

CSTLTHASVMURLD-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C(=O)C(CC2)O

Origin of Product

United States

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